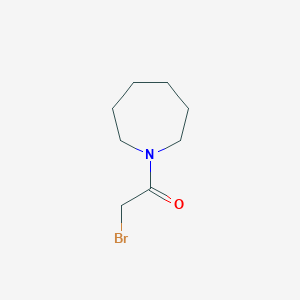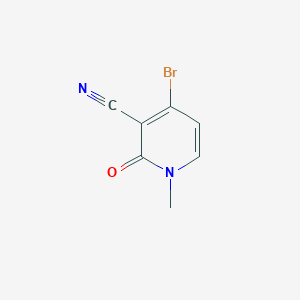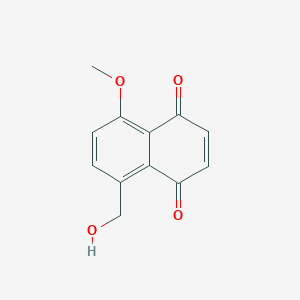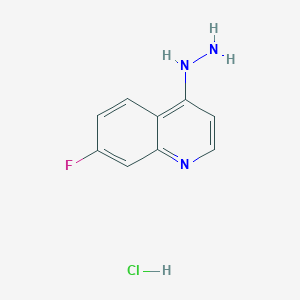![molecular formula C11H5FN2O2 B11888087 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-63-6](/img/structure/B11888087.png)
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring and an isoquinoline ring, with a fluorine atom at the 8th position and keto groups at the 5th and 10th positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the desired imidazoisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Isoquinoline-1,3-dione derivatives: These compounds are structurally related and are used in similar applications, such as in the development of semiconducting materials.
Uniqueness: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The specific positioning of the fluorine atom and keto groups also contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
62366-63-6 |
|---|---|
Molecular Formula |
C11H5FN2O2 |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
8-fluoroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H5FN2O2/c12-6-1-2-7-8(5-6)9(15)10-13-3-4-14(10)11(7)16/h1-5H |
InChI Key |
ZSKSASTXCYULPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=NC=CN3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)
![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)









